molecular formula C7H18ClN B1603481 N-Ethylpentan-3-amine hydrochloride CAS No. 39190-77-7

N-Ethylpentan-3-amine hydrochloride

Cat. No. B1603481
CAS RN: 39190-77-7
M. Wt: 151.68 g/mol
InChI Key: XKKWLFNGNNPKGC-UHFFFAOYSA-N
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Description

N-Ethylpentan-3-amine hydrochloride (NEPH) is an organic compound of the amine class, with the chemical formula C7H17ClN. It is a colorless, hygroscopic solid that is soluble in water, alcohols, and other polar solvents. NEPH is used in a variety of scientific research applications, including drug development, biochemistry, and physiology studies. It is also used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of the compound.

Scientific Research Applications

In a similar context, a study was found on the interaction of Dopamine Hydrochloride with Nicotinic Acid . The methods used in this study included Cyclic voltammetry (CV), 1H nuclear magnetic resonance (1H NMR), density functional theory (DFT), quantum theory of atoms in molecules (QTAIM), and reduced density gradient (RDG). These methods were used to study the interactions of dopamine hydrochloride with nicotinic acid in an aqueous solution . The results revealed that there existed three weak interactions in the system, C–H···π, π···π stacking, and hydrogen bonds .

  • Reductive Amination

    • Application: Reductive amination is a method for the alkylation of amines that avoids multiple alkylations. It involves the formation of an imine from an amine and an aldehyde or ketone, followed by reduction to give a new amine .
    • Method: The imine is formed from the amine and an aldehyde or ketone. This imine is then reduced using a reducing agent such as sodium cyanoborohydride (NaBH3CN), which can selectively reduce imines in the presence of aldehydes .
    • Results: This method allows for the controlled formation of nitrogen-carbon bonds, avoiding the problem of multiple alkylations that can occur with direct alkylation methods .
  • Chemical Synthesis

    • Application: “N-Ethylpentan-3-amine hydrochloride” could potentially be used in the synthesis of other chemical compounds .
    • Method: The specific methods would depend on the desired end product and would likely involve reactions with other chemicals under controlled conditions .
    • Results: The results would vary based on the specific synthesis process and the desired end product .
  • Pharmaceutical Industry

    • Application: Amines, such as “N-Ethylpentan-3-amine hydrochloride”, can be used in the synthesis of pharmaceuticals . They can act as building blocks in the creation of a wide variety of drugs.
    • Method: The specific methods would depend on the desired end product and would likely involve reactions with other chemicals under controlled conditions .
    • Results: The results would vary based on the specific synthesis process and the desired end product .
  • Proteomics Research

    • Application: “N-Ethylpentan-3-amine hydrochloride” could potentially be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
    • Method: The specific methods would depend on the research objectives and could involve a variety of biochemical and biophysical techniques .
    • Results: The results would vary based on the specific research objectives .
  • Bulk Custom Synthesis

    • Application: “N-Ethylpentan-3-amine hydrochloride” could be used in bulk custom synthesis for various industrial applications .
    • Method: The specific methods would depend on the desired end product and would likely involve reactions with other chemicals under controlled conditions .
    • Results: The results would vary based on the specific synthesis process and the desired end product .
  • Material Science

    • Application: Amines can be used in the synthesis of polymers, resins, and other materials .
    • Method: The specific methods would depend on the desired end product and would likely involve reactions with other chemicals under controlled conditions .
    • Results: The results would vary based on the specific synthesis process and the desired end product .

properties

IUPAC Name

N-ethylpentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-4-7(5-2)8-6-3;/h7-8H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKWLFNGNNPKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598804
Record name N-Ethylpentan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylpentan-3-amine hydrochloride

CAS RN

39190-77-7
Record name N-Ethylpentan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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